5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde
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Overview
Description
5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde is an organic compound with the molecular formula C21H35BrO3Sn. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde typically involves the reaction of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde with tributyltin methoxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and controlled environments would be essential to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzoic acid.
Reduction: Formation of 5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzyl alcohol.
Scientific Research Applications
5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde is used in several scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution. The tributyltin group acts as a leaving group, allowing the compound to participate in various substitution reactions. The bromine and methoxy groups also contribute to the compound’s reactivity by stabilizing intermediates and facilitating electron transfer .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the tributyltin group.
5-Bromo-2-methoxybenzaldehyde: Lacks the hydroxyl group and tributyltin group.
2-Bromo-5-methoxybenzaldehyde: Different positioning of the bromine and methoxy groups.
Uniqueness
5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde is unique due to the presence of the tributyltin group, which imparts distinct reactivity and allows for specific synthetic applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C21H35BrO3Sn |
---|---|
Molecular Weight |
534.1 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-(tributylstannylmethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8BrO3.3C4H9.Sn/c1-12-8-4-7(10)3-6(5-11)9(8)13-2;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
FCALVLACMGSGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)C=O |
Origin of Product |
United States |
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